molecular formula C14H6Cl3F4NO2 B2755774 2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241146-87-2

2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B2755774
CAS No.: 241146-87-2
M. Wt: 402.55
InChI Key: CSOVMUWOOYNTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1060807-13-7) is a trichloroethanone derivative featuring a pyrrole ring substituted at the 4-position with a 2-fluoro-4-(trifluoromethyl)benzoyl group. Its synthesis likely involves coupling a halogenated pyrrole intermediate with a substituted benzoyl chloride, as seen in analogous procedures (e.g., ). Commercial availability () underscores its utility as a synthetic intermediate.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(4-9(8)18)14(19,20)21/h1-5,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVMUWOOYNTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS No. 241146-87-2) is a synthetic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C14H6Cl3F4NO2
  • Molecular Weight : 402.55 g/mol
  • Functional Groups : Trichloromethyl, fluoro, and pyrrole moieties which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that certain structural analogs can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, the presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Case Study 1: Antimalarial Activity

A related study explored the antimalarial activity of hydrazone derivatives similar to the target compound. These derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum, showing promising results with significant suppression of parasite growth and improved survival rates in infected murine models .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of various derivatives from the same chemical family. The results indicated that these compounds could effectively inhibit AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table

Biological ActivityTest MethodologyIC50 Values (µM)Reference
AChE InhibitionEllman's Method27.04 - 106.75
BuChE InhibitionEllman's Method58.01 - 277.48
Anticancer EfficacyCell Viability AssayVaries by Cell Line
Antimalarial ActivityIn Vivo StudiesSignificant growth suppression

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interactions with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound's ability to inhibit specific enzymes related to tumor growth has been observed. For instance, it may act on pathways that regulate apoptosis (programmed cell death) in cancer cells.
  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, indicating its potential as a lead compound for further development.

Neuroprotective Effects

Research indicates that 2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone may also exhibit neuroprotective effects.

  • Mechanism : The compound is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
  • Case Study : In vitro studies have shown that this compound can protect neurons from excitotoxicity induced by glutamate, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly against resistant weed species.

  • Mechanism of Action : It is believed to disrupt the photosynthesis process in plants by targeting specific chloroplast functions.
  • Case Study : Field trials have demonstrated effective weed control in crops treated with formulations containing this compound, leading to increased crop yields.

Insecticidal Properties

Additionally, there is growing interest in the insecticidal applications of this compound.

  • Mechanism : Its structural characteristics suggest it may interfere with the nervous system of certain insect pests.
  • Case Study : Laboratory tests have reported significant mortality rates in common agricultural pests when exposed to this compound, indicating its potential as a natural pesticide alternative.

Summary of Findings

ApplicationMechanism of ActionNotable Findings
AnticancerInhibition of tumor growth-related enzymesCytotoxic effects on breast and lung cancer cell lines
NeuroprotectiveModulation of neurotransmitter systemsProtection against glutamate-induced excitotoxicity
HerbicidalDisruption of photosynthesisEffective weed control leading to higher crop yields
InsecticidalInterference with insect nervous systemsSignificant mortality rates in agricultural pests

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

2,4-Difluorobenzoyl Derivative (CAS: 338403-93-3)
  • Structure : The benzoyl group is substituted with 2,4-difluoro instead of 2-fluoro-4-CF₃.
  • This may lower reactivity in nucleophilic acyl substitution reactions .
  • Synthesis : Prepared similarly via coupling of 2,4-difluorobenzoyl chloride with a pyrrole intermediate ().
4-Methoxybenzoyl Derivative (CAS: 174417-17-5)
  • Structure : Substituted with a methoxy (OCH₃) group at the 4-position.
  • Impact : Methoxy is electron-donating, which could destabilize the ketone electrophile and reduce reactivity. Increased solubility in polar solvents due to OCH₃’s hydrophilicity .
Cyclopropylcarbonyl Derivative (CAS: 885950-09-4)
  • Structure : Replaces benzoyl with cyclopropylcarbonyl.
  • The smaller size compared to aryl groups may enhance membrane permeability .

Variations in the Pyrrole Core

Trifluoroethanone Analogues
  • Example: 1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (CAS: N/A).
  • Impact : Replacement of trichloro with trifluoro reduces molecular weight and alters electronic effects. Trifluoro groups are less bulky but still enhance electrophilicity, possibly improving metabolic stability .
Thioether-Linked Analogues
  • Example : 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one.
  • Impact : Thioether linkages increase flexibility and may modulate redox activity. Such derivatives are often explored for antimicrobial or anticancer properties .

Comparative Data Table

Compound (CAS) Substituents on Benzoyl/Pyrrole Key Properties/Applications Reference
1060807-13-7 2-Fluoro-4-CF₃, trichloroethanone Medicinal intermediate; high lipophilicity
338403-93-3 2,4-Difluoro, trichloroethanone Lower electrophilicity; synthetic utility
174417-17-5 4-Methoxy, trichloroethanone Enhanced solubility; reduced reactivity
885950-09-4 Cyclopropylcarbonyl, trichloroethanone Improved membrane permeability
1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone Trifluoroethanone, pyrazole Lower molecular weight; metabolic stability

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone?

  • Methodology :

  • Step 1 : Synthesize the pyrrole core via Paal-Knorr condensation using 2-fluoro-4-(trifluoromethyl)benzoyl chloride and a substituted diamine.
  • Step 2 : Introduce the trichloroacetyl group via Friedel-Crafts acylation under anhydrous conditions (AlCl₃ or FeCl₃ catalysis) .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Chlorinated solvents like dichloromethane are preferred for high electrophilic reactivity .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • NMR :

  • ¹H NMR : Identify pyrrole protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (as singlets at δ ~3.9 ppm).
  • ¹³C NMR : Carbonyl signals (C=O) appear at δ 180–190 ppm; trifluoromethyl carbons are split due to coupling with fluorine .
    • IR : Confirm C=O stretching (1650–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
    • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 415.94) and fragmentation patterns consistent with trichloroacetyl and benzoyl groups .

Q. What solvents are suitable for recrystallization or solubility studies of this compound?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
Chloroform10–15Partial dissolution
DMSO20–25High solubility for assays
Methanol<5Limited, requires heating
  • Data derived from structurally similar trichloro-pyrrole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?

  • Approach :

  • Cross-Validation : Compare experimental data (e.g., X-ray diffraction angles) with computational models (DFT calculations or Cambridge Structural Database entries) .
  • Dynamic NMR : Resolve tautomeric equilibria in the pyrrole ring by variable-temperature ¹H NMR .
    • Case Study : A monoclinic crystal system (space group P21/c) was reported for a related pyrrole-ethanone derivative (unit cell parameters: a = 6.07 Å, b = 18.69 Å, c = 14.97 Å) . Discrepancies may arise from solvent inclusion during crystallization.

Q. What strategies elucidate the compound’s mechanism in enzyme inhibition or receptor binding?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
    • In Vitro Assays : Competitive inhibition studies (IC₅₀ determination) with fluorogenic substrates .

Q. How can structure-activity relationships (SAR) be analyzed to optimize bioactivity?

  • SAR Framework :

  • Electron-Withdrawing Groups : Replace 2-fluoro with chloro to assess impact on electrophilicity.
  • Pyrrole Modifications : Compare 1H-pyrrole vs. N-methylated analogs for metabolic stability .
    • Data Analysis : Plot logP vs. IC₅₀ values to identify hydrophobicity-activity trends.

Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor decomposition via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS.
    • Key Findings : Trichloroacetyl derivatives are prone to hydrolysis under alkaline conditions; store at −20°C in amber vials .

Contradictions and Limitations

  • Synthesis Yields : reports 70–80% yields for similar pyrrole-acylation reactions, while notes lower yields (50–60%) due to steric hindrance from trifluoromethyl groups.
  • Solubility : suggests limited solubility in methanol, contradicting ’s data for fluorinated analogs. This may reflect differences in crystallinity or substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.